Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-carboxy-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 3-(1,1-dimethylethyl) ester
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Overview
Description
Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-carboxy-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 3-(1,1-dimethylethyl) ester is a complex organic compound belonging to the thienopyrimidine family Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step processes. One common method includes the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzoylisothiocyanate to form N-benzoylthiourea derivatives. These derivatives undergo cyclization to yield tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives . Another approach involves the Gewald reaction, Dieckmann-type cyclization, and Krapcho decarboxylation .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidine derivatives are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring high yields and purity, are applicable.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Thieno[2,3-d]pyrimidine derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidine derivatives involves their interaction with specific molecular targets. For example, some derivatives inhibit the activity of enzymes such as d-dopachrome tautomerase, leading to the suppression of cancer cell proliferation . These compounds can also interact with folate receptors, inhibiting one-carbon metabolism pathways essential for nucleotide biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Known for its inhibitory activity against d-dopachrome tautomerase.
6-Substituted Thieno[2,3-d]pyrimidines: These compounds exhibit anticancer activity by targeting folate receptors.
Thieno[2,3-d]pyrimidin-4(1H)-one: Used in the synthesis of various bioactive molecules.
Uniqueness
Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-carboxy-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 3-(1,1-dimethylethyl) ester stands out due to its unique ester functional group, which can influence its reactivity and biological activity. This compound’s specific structural features make it a valuable candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C16H20N2O6S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-methyl-3-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-2,4-dioxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C16H20N2O6S/c1-7-8-10(25-9(7)12(20)21)17-14(23)18(11(8)19)16(5,6)13(22)24-15(2,3)4/h8H,1-6H3,(H,20,21) |
InChI Key |
BQIKIFSKPVHWDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=O)N(C(=O)C12)C(C)(C)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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